N-{4-[(4-fluorobenzyl)oxy]benzyl}-N-(pyridin-2-yl)benzamide
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Overview
Description
N-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with additional functional groups, including a fluorophenyl group, a methoxyphenyl group, and a pyridinyl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 4-[(4-FLUOROPHENYL)METHOXY]BENZALDEHYDE: This intermediate is synthesized through the reaction of 4-fluorobenzyl alcohol with 4-methoxybenzaldehyde under acidic conditions.
Synthesis of 4-[(4-FLUOROPHENYL)METHOXY]PHENYLACETIC ACID: The aldehyde group of the previously formed intermediate is oxidized to form the corresponding carboxylic acid.
Coupling with PYRIDIN-2-YLAMINE: The carboxylic acid is then coupled with pyridin-2-ylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in the final product.
Industrial Production Methods
Industrial production of N-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)BENZAMIDE may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 4-[(4-FLUOROPHENYL)METHOXY]BENZOIC ACID.
Reduction: Formation of 4-[(4-FLUOROPHENYL)METHOXY]ANILINE.
Substitution: Formation of compounds with substituted fluorine atoms, such as 4-[(4-METHOXYPHENYL)METHOXY]PHENYL derivatives.
Scientific Research Applications
N-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)BENZAMIDE
- N-({4-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)BENZAMIDE
- N-({4-[(4-METHOXYPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)BENZAMIDE
Uniqueness
N-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and other applications.
Properties
Molecular Formula |
C26H21FN2O2 |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[[4-[(4-fluorophenyl)methoxy]phenyl]methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C26H21FN2O2/c27-23-13-9-21(10-14-23)19-31-24-15-11-20(12-16-24)18-29(25-8-4-5-17-28-25)26(30)22-6-2-1-3-7-22/h1-17H,18-19H2 |
InChI Key |
AFKOMVNZWAAMOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F)C4=CC=CC=N4 |
Origin of Product |
United States |
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